molecular formula C9H6Br2F2O3 B1412534 3,4-Dibromo-5-(difluoromethoxy)phenylacetic acid CAS No. 1803834-15-2

3,4-Dibromo-5-(difluoromethoxy)phenylacetic acid

Cat. No.: B1412534
CAS No.: 1803834-15-2
M. Wt: 359.95 g/mol
InChI Key: GNCPWRUFXLCTIA-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-(difluoromethoxy)phenylacetic acid is a chemical compound belonging to the class of phenylacetic acids. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is commonly used in medical, environmental, and industrial research due to its distinctive attributes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-5-(difluoromethoxy)phenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivativesThe reaction conditions often require the use of bromine and fluorine sources, along with appropriate catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and control systems to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-5-(difluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less brominated or fluorinated products.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3,4-Dibromo-5-(difluoromethoxy)phenylacetic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dibromo-5-(trifluoromethoxy)phenylacetic acid
  • 3,4-Dibromo-5-(methoxy)phenylacetic acid
  • 3,4-Dichloro-5-(difluoromethoxy)phenylacetic acid

Comparison

Compared to similar compounds, 3,4-Dibromo-5-(difluoromethoxy)phenylacetic acid is unique due to the presence of both bromine and difluoromethoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications. The difluoromethoxy group, in particular, enhances its stability and reactivity compared to methoxy or trifluoromethoxy analogs .

Properties

IUPAC Name

2-[3,4-dibromo-5-(difluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2F2O3/c10-5-1-4(3-7(14)15)2-6(8(5)11)16-9(12)13/h1-2,9H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCPWRUFXLCTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)Br)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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